N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide
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Overview
Description
N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide is an organic compound that features a brominated aromatic amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-amino-5-bromobenzonitrile with N-methylmethanesulfonamide in the presence of a suitable base. The reaction is carried out in a solvent such as toluene or n-hexane, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of a base.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the amino group.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Scientific Research Applications
N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: Its derivatives are studied for their potential biological activities.
Mechanism of Action
The mechanism of action of N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to these targets, which can include enzymes and receptors. The exact pathways depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-bromo-N-methoxy-N-methylbenzamide
- 2-amino-5-bromopyridine
Uniqueness
N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its brominated aromatic structure allows for versatile modifications and applications .
Properties
Molecular Formula |
C8H11BrN2O2S |
---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
N-(2-amino-5-bromophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H11BrN2O2S/c1-11(14(2,12)13)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3 |
InChI Key |
ZFEMTNHRWUMHNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=CC(=C1)Br)N)S(=O)(=O)C |
Origin of Product |
United States |
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